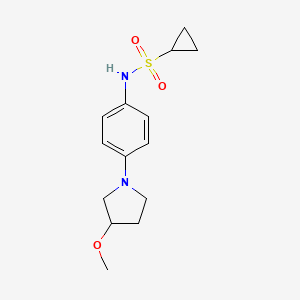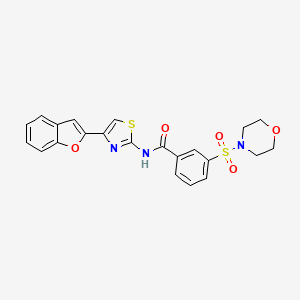
2-allyl-5-(2-(4-chlorophenyl)-2-oxoethoxy)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-allyl-5-(2-(4-chlorophenyl)-2-oxoethoxy)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it an attractive target for drug development.
Scientific Research Applications
Synthesis and Catalysis
Isoquinoline derivatives are frequently explored for their roles in synthesis and catalytic processes. For example, the synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone demonstrates the utility of isoquinolinium bromide derivatives in catalytic reactions, offering efficient yields in aqueous mediums (Salari, Mosslemin, & Hassanabadi, 2017). This highlights the potential for derivatives of isoquinoline, such as the compound , to serve as intermediates or catalysts in organic synthesis.
Molecular Design and Drug Discovery
Isoquinoline derivatives have been studied for their application in drug discovery, particularly in the design of novel therapeutic agents. The exploration of novel rhenium(V) complexes of 8-hydroxyquinoline derivatives emphasizes the significance of isoquinoline frameworks in developing compounds with potential pharmaceutical applications (Machura, Wolff, Kowalczyk, & Musioł, 2012). These studies indicate the broad potential of isoquinoline derivatives in medicinal chemistry, suggesting areas where the specific compound might find relevance.
Polymer Science and Material Chemistry
Research in polymer science and material chemistry also features isoquinoline derivatives for their unique properties. The development of a blue emitting 2-allyl-6-(2-dimethylaminoethyloxy)-benzo[de]isoquinoline-1,3-dione demonstrates the application of such compounds in creating fluorescent materials (Sali, Guittonneau, & Grabchev, 2006). This highlights another potential application area for 2-allyl-5-(2-(4-chlorophenyl)-2-oxoethoxy)isoquinolin-1(2H)-one, possibly in the development of novel materials or sensors.
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-prop-2-enylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-2-11-22-12-10-16-17(20(22)24)4-3-5-19(16)25-13-18(23)14-6-8-15(21)9-7-14/h2-10,12H,1,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXNJUICNLMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2957287.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957290.png)
![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2957292.png)
![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)

![2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2957297.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)